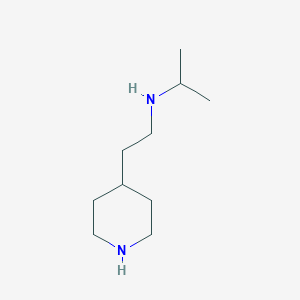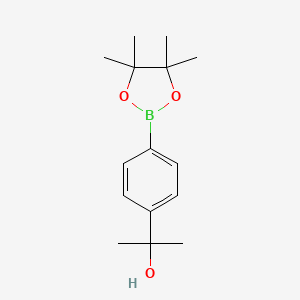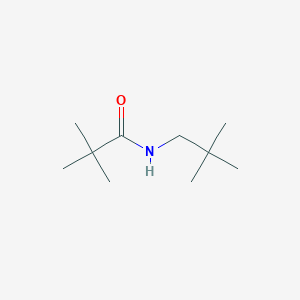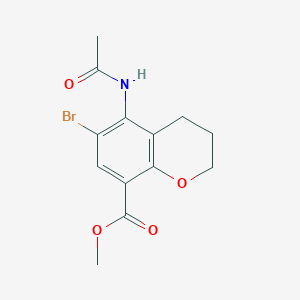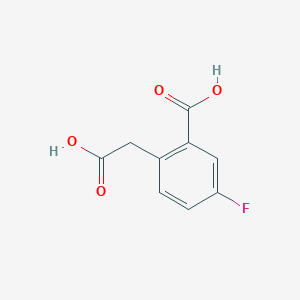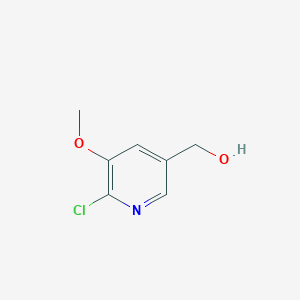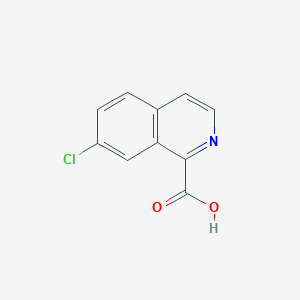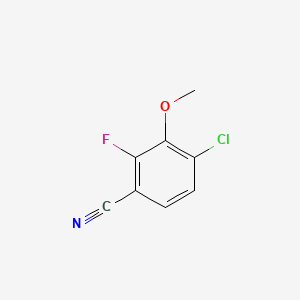![molecular formula C14H10ClIO B1428718 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol CAS No. 1000889-99-5](/img/structure/B1428718.png)
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol
Descripción general
Descripción
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol is a chemical compound with the CAS Number: 1000889-99-5 . It has a molecular weight of 356.59 and its IUPAC name is (E)-4-chloro-2-(2-iodostyryl)phenol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+ . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form .Aplicaciones Científicas De Investigación
1. Environmental Analysis and Monitoring
4-Chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol has been identified in studies focusing on environmental pollutants, particularly phenolic compounds. For instance, Castillo, Puig, and Barceló (1997) investigated the determination of priority phenolic compounds, including various chlorophenols, in water and industrial effluents. Their research utilized liquid-solid extraction and liquid chromatography for the analysis of these compounds, providing insights into environmental monitoring and pollutant analysis (Castillo, Puig, & Barceló, 1997).
2. Chemical Synthesis and Modification
Research on phenolic compounds, including chlorophenols, has explored their chemical synthesis and modification. For example, Quideau, Pouységu, Ozanne, and Gagnepain (2005) examined the oxidative dearomatization of phenols and anilines, which is relevant to the understanding of chemical transformations and syntheses involving chlorophenols (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
3. Electochemical Studies
Electro-oxidation studies, such as those conducted by Pigani, Musiani, Pȋrvu, Terzi, Zanardi, and Seeber (2007), have focused on chlorophenols, investigating their behavior on composite electrodes. This research is significant for understanding the electrochemical properties and potential applications of chlorophenols (Pigani, Musiani, Pȋrvu, Terzi, Zanardi, & Seeber, 2007).
4. Pharmaceutical and Biological Studies
In the realm of pharmaceuticals and biology, compounds similar to 4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol have been studied for their potential biological activities. For example, Bal, Bal, Erener, Halipçi, and Akar (2014) synthesized and analyzed the antimicrobial activity of phenolic azo dyes and their metal complexes, highlighting the biological relevance of chlorophenols (Bal, Bal, Erener, Halipçi, & Akar, 2014).
5. Photoreactivity and Environmental Degradation
Studies on the photoreactivity of chlorophenols, such as those by Oudjehani and Boule (1992), contribute to understanding the environmental degradation of these compounds. This research is vital for assessing the fate of chlorophenols in the environment and their potential impact (Oudjehani & Boule, 1992).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-7-8-14(17)11(9-12)6-5-10-3-1-2-4-13(10)16/h1-9,17H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSUCPJWYOZSZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=CC(=C2)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=CC(=C2)Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




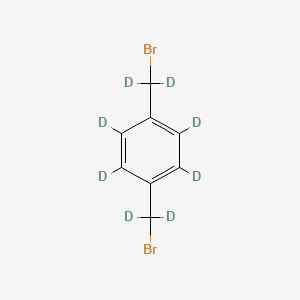
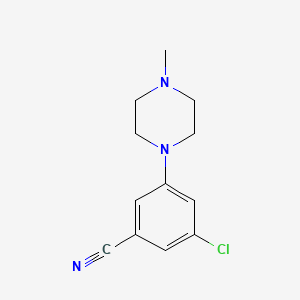

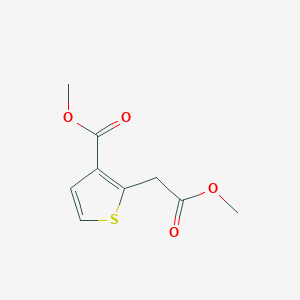
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
